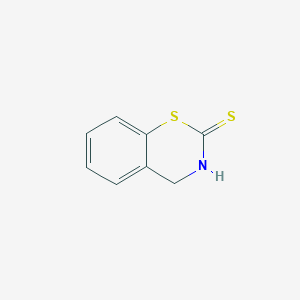

3,4-二氢-1,3-苯并噻嗪-2-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dihydro-1,3-benzothiazine-2-thione is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has been used in the design and synthesis of novel strobilurins, which are analogues with good and broad-spectrum activity .

Synthesis Analysis

The compound has been synthesized and tested against various phytopathogenic fungi . The synthesis process involves the design of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins .Molecular Structure Analysis

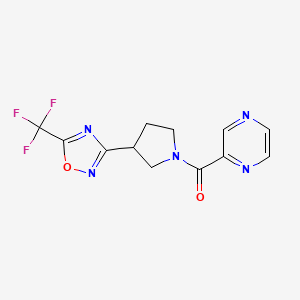

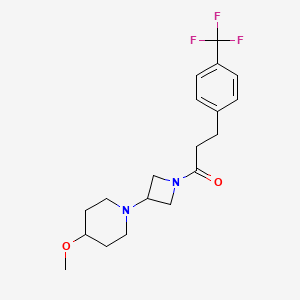

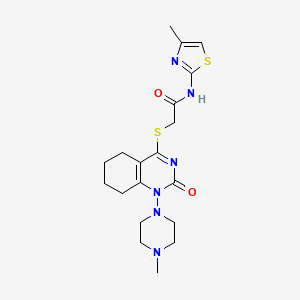

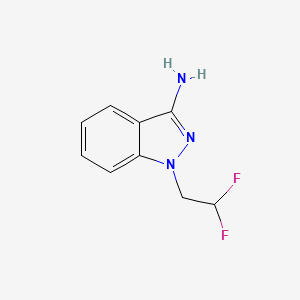

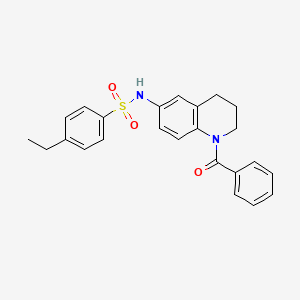

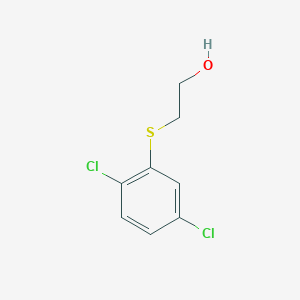

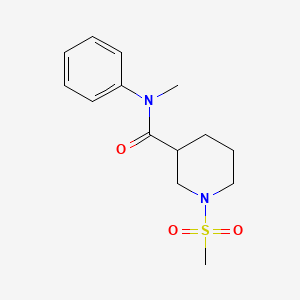

The molecular structure of 3,4-Dihydro-1,3-benzothiazine-2-thione is complex and involves multiple elements. The CoMSIA studies were carried out using a SYBYL-X .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of 4H-3,1-benzothiazin-4-ones . It has also been used in the synthesis of benzimidazole-thione derivatives by alkylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dihydro-1,3-benzothiazine-2-thione are complex and depend on its molecular structure. The compound has been characterized by Infra Red, 1 H-NMR, 13 C-NMR, and Mass spectroscopy .科学研究应用

杂环化合物的重要性

3,4-二氢-1,3-苯并噻嗪-2-硫酮属于苯并噻嗪类化合物,这是一类重要的杂环化合物,以其多样化的生物活性而闻名。这些化合物,包括3,4-二氢变体,已被广泛研究其药理潜力和合成多样性。苯并噻嗪因其展示出多种治疗活性而备受认可,如抗HIV、钙拮抗、抗血清素、镇痛、抗分枝杆菌、抗微生物、抗氧化剂、抗风湿、抗炎、抗高血压、钙通道阻滞剂、抗疟疾、钾通道开放剂、心血管、驱虫剂、神经保护、醛糖还原酶抑制剂、除草剂、杀虫剂等。这些广泛的活性凸显了苯并噻嗪在药物发现和开发中的重要性,表明3,4-二氢-1,3-苯并噻嗪-2-硫酮也可能对治疗进展做出重大贡献(Rajiv, Sreelakshmi, Rajan, & Pappachen, 2017)。

合成策略和生物活性

苯并噻嗪衍生物的合成和生物学意义,包括3,4-二氢-1,3-苯并噻嗪-2-硫酮,一直是科学界关注的焦点。这些化合物通过各种方法合成,包括微波辅助合成和区域选择性技术,为开发新型治疗剂提供了丰富的平台。对苯并噻嗪衍生物的合成途径和生物活性的详细探索为药物化学领域的进一步研究和开发提供了基础性的理解,特别是在寻找新的药理活性剂方面(Mir, Dar, & Dar, 2020)。

在癌症调控中的药理潜力

苯并噻嗪,如3,4-二氢-1,3-苯并噻嗪-2-硫酮,已经展示出调节各种癌症的显著能力。对1,4-苯并噻嗪的合成策略、生物活性和结构活性关系(SAR)的全面审查揭示了它们在癌症治疗中的潜力。对苯并噻嗪衍生物的SAR进行系统分析可优化它们的药理特性,表明这些化合物,包括3,4-二氢-1,3-苯并噻嗪-2-硫酮,可能提供癌症治疗的新途径(Rai, Singh, Raj, & Saha, 2017)。

作用机制

The compound has shown substantial and broad-spectrum antifungal activities against various phytopathogenic fungi . It acts as an inhibitor of mitochondrial respiration through acting on Q0 of cytochrome b of the cytochrome bc1 complex in the fungal respiratory chain, blocking electron transfer, and ultimately leading to cessation of fungal growth .

未来方向

属性

IUPAC Name |

3,4-dihydro-1,3-benzothiazine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQSXGQNKWFCQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2SC(=S)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-2H-1,3-benzothiazine-2-thione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine](/img/structure/B2382059.png)

![N-Methyl-N-[2-[1-(oxan-4-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2382065.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide](/img/structure/B2382077.png)

![4-(3-Methoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2382078.png)